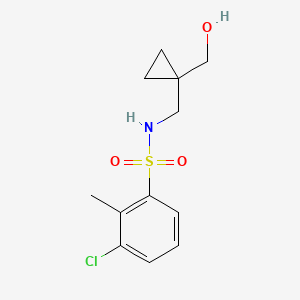

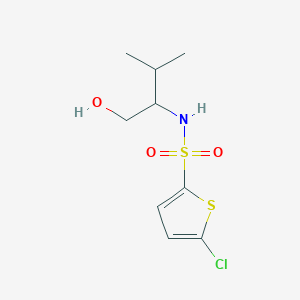

3-chloro-N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-methylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

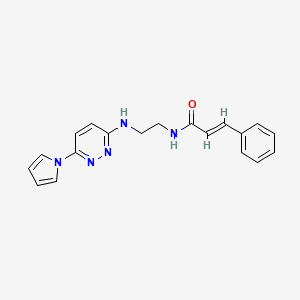

3-chloro-N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-methylbenzenesulfonamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). It was developed by Pfizer and was initially intended to be used as an immunosuppressant for the treatment of autoimmune diseases. However, its potential as a therapeutic agent for various other diseases is now being explored.

Applications De Recherche Scientifique

Oxidation of Hydrocarbons

Sulfonamide compounds have been explored for their reactivity in the oxidation of hydrocarbons. For instance, water-soluble organic compounds are selectively oxidized by aqueous solutions of chloroplatinum salts, where compounds like p-toluenesulfonic acid undergo stepwise hydroxylation to alcohol and aldehyde, showcasing the reactivity and potential for modification of sulfonamide structures in organic synthesis and functional group transformations (Labinger et al., 1993).

Anticancer Effects

New dibenzensulfonamides have been synthesized and investigated for their anticancer effects, including inducing apoptosis and autophagy pathways in cancer cell lines. These compounds have also been evaluated for their inhibitory effects on carbonic anhydrase isoenzymes associated with tumor cells, demonstrating the potential therapeutic applications of sulfonamide compounds in cancer treatment (Gul et al., 2018).

Chemical Synthesis and Reactivity

Sulfonamides have been utilized as intermediates in chemical syntheses, such as the preparation of chlorinating reagents. N-chloro-N-methoxybenzenesulfonamide serves as an example of a reactive chlorinating agent that has been prepared and applied for the chlorination of various organic substrates, highlighting the versatility of sulfonamides in synthetic organic chemistry (Xiao-Qiu Pu et al., 2016).

Hypoglycemic Agents

The synthesis of sulfonamide compounds has also been explored in the context of developing hypoglycemic agents. This application demonstrates the utility of sulfonamides in medicinal chemistry, particularly in the design and synthesis of compounds with potential therapeutic effects on metabolic disorders (Suzue & Irikura, 1968).

Propriétés

IUPAC Name |

3-chloro-N-[[1-(hydroxymethyl)cyclopropyl]methyl]-2-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO3S/c1-9-10(13)3-2-4-11(9)18(16,17)14-7-12(8-15)5-6-12/h2-4,14-15H,5-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQJIKIZQOHGMIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2(CC2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-methylbenzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

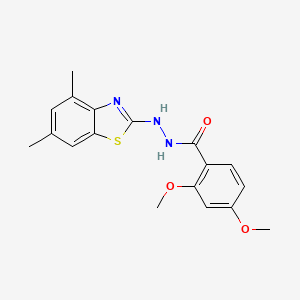

![N-benzyl-2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2744987.png)

![2-(6-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2744992.png)

![7-tert-Butyl-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2744993.png)

![3-(1-(2-(methylthio)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2744995.png)

![Bis[4-(dimethylamino)-3-nitrophenyl]methanone](/img/structure/B2745009.png)